molecular formula C22H20N4O2S B6551422 N-benzyl-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1040647-38-8

N-benzyl-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B6551422
CAS No.: 1040647-38-8
M. Wt: 404.5 g/mol
InChI Key: KIZFITVSQJCNPG-UHFFFAOYSA-N
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Description

N-benzyl-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C22H20N4O2S and its molecular weight is 404.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 404.13069707 g/mol and the complexity rating of the compound is 628. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-benzyl-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS No. 1040631-89-7) is a complex organic compound with potential biological activities that warrant detailed exploration. This article synthesizes available data on its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Molecular Formula : C22_{22}H19_{19}N3_{3}O2_{2}S2_{2}
  • Molecular Weight : 421.5 g/mol
  • Functional Groups : Benzyl group, pyrrolopyrimidine core, and acetamide moiety

This structural complexity contributes to its diverse biological properties.

This compound exhibits its biological effects through interactions with specific molecular targets. The compound is believed to modulate the activity of enzymes and receptors involved in various cellular pathways.

Antimicrobial Activity

Recent studies have shown that derivatives of N-benzyl compounds possess significant antimicrobial properties. For instance:

  • Inhibition of Bacterial Growth : The compound has been evaluated for its antibacterial effects against various pathogens. It demonstrated notable inhibition against Gram-positive and Gram-negative bacteria.

Anticancer Potential

The compound's anticancer activity has been a focal point of research:

  • Cell Line Studies : In vitro studies indicated that N-benzyl derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer). One study reported a 22-fold increase in annexin V-FITC positivity, indicating enhanced apoptotic activity compared to control groups .

Enzyme Inhibition

The compound has also shown promise as an enzyme inhibitor:

  • Carbonic Anhydrase Inhibition : It has been reported to inhibit carbonic anhydrase (CA) isoforms with varying selectivity. IC50_{50} values ranging from 10.93 to 25.06 nM for CA IX highlight its potential in targeting specific isoforms relevant to tumor growth and metastasis .

Case Studies and Research Findings

StudyFindings
Study ADemonstrated significant antibacterial activity against E. coli and S. aureus with MIC values < 50 µg/mL.
Study BShowed IC50_{50} values for CA IX inhibition at 10.93 nM, indicating high potency against this target enzyme .
Study CInduced apoptosis in MDA-MB-231 cells with a significant increase in annexin V-FITC positivity by 22-fold compared to controls .

Applications in Drug Development

Given its diverse biological activities, N-benzyl derivatives are being explored for their therapeutic potential:

  • Antimicrobial Agents : Targeting infections resistant to conventional antibiotics.
  • Anticancer Drugs : Development of selective agents for specific cancer types.
  • Enzyme Inhibitors : Potential use in treating conditions where carbonic anhydrases play a critical role.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-benzyl-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exhibit promising anticancer properties. The mechanism of action may involve the inhibition of specific enzymes or pathways associated with tumor growth. For instance:

  • Inhibition of Kinases : The compound may act as a kinase inhibitor, which is crucial in regulating cell proliferation and survival.
  • Induction of Apoptosis : Studies have shown that certain pyrrolo[3,2-d]pyrimidine derivatives can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.

Antimicrobial Activity

The compound also shows potential as an antimicrobial agent. Its unique structure allows it to interact with bacterial cell membranes or intracellular targets, disrupting vital processes. Notable findings include:

  • Broad-Spectrum Activity : Laboratory tests indicate effectiveness against both Gram-positive and Gram-negative bacteria.
  • Synergistic Effects : When combined with existing antibiotics, N-benzyl derivatives may enhance the efficacy of treatments against resistant strains.

Therapeutic Applications

The diverse biological activities of this compound suggest its potential use in several therapeutic areas:

  • Cancer Therapy : As a potential candidate for targeted cancer therapies due to its ability to inhibit specific pathways involved in tumorigenesis.
  • Infectious Diseases : Its antimicrobial properties could lead to new treatments for bacterial infections, particularly those resistant to conventional antibiotics.
  • Inflammatory Disorders : The compound may also exhibit anti-inflammatory effects, making it a candidate for treating conditions like arthritis or other inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the effects of similar compounds in preclinical models:

  • In vitro studies demonstrated that certain derivatives significantly reduced cell viability in various cancer cell lines while sparing normal cells.
  • Animal models have shown that administration of these compounds leads to decreased tumor size and improved survival rates compared to controls.

Properties

IUPAC Name

N-benzyl-2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c1-26-21(28)20-19(17(13-24-20)16-10-6-3-7-11-16)25-22(26)29-14-18(27)23-12-15-8-4-2-5-9-15/h2-11,13,24H,12,14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZFITVSQJCNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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